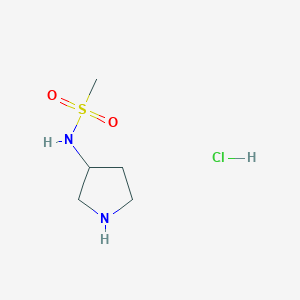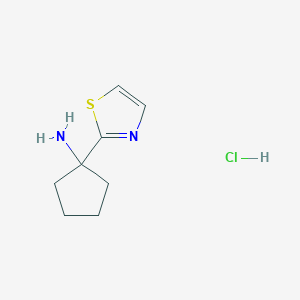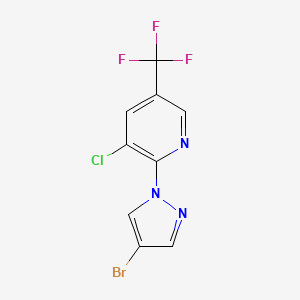
2-(4-bromo-1H-pyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
“2-(4-Bromo-1H-pyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 1183812-46-5 . It is a derivative of pyrazole, which is a heterocyclic compound with a nitrogen-based hetero-aromatic ring structure .
Synthesis Analysis
The synthesis of pyrazoline derivatives, which are closely related to the compound , has been reported in the literature . The synthesis typically involves a reaction between a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid .Molecular Structure Analysis
The molecular structure of “2-(4-bromo-1H-pyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine” consists of a pyrazole ring attached to a pyridine ring. The pyrazole ring carries a bromine atom, while the pyridine ring carries a chloro and a trifluoromethyl group .Applications De Recherche Scientifique
Proton Transfer Studies
Research involving derivatives of 2-(1H-pyrazol-5-yl)pyridines, closely related to 2-(4-bromo-1H-pyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine, has shown that these compounds exhibit three types of photoreactions: excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer in hydrogen-bonded complexes with alcohol. These findings highlight the potential use of such compounds in studying proton transfer mechanisms and understanding the role of molecular structure in photophysical properties (Vetokhina et al., 2012).
Spin-Transition Materials
Research on 2,6-bis(4-halopyrazol-1-yl)pyridines, which are structurally similar to the compound , has led to the development of iron(II) complexes that exhibit spin-transition properties. These materials undergo changes in their spin state in response to external stimuli like temperature and light, a phenomenon known as the spin-crossover effect. Such compounds are of interest for applications in molecular electronics and as sensors due to their reversible and detectable changes in magnetic properties (Pritchard et al., 2009).
Ligand Design for Metal Complexes
The synthesis of ligands based on pyrazolylpyridine frameworks, such as 2-(4-bromo-1H-pyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine, is crucial for the development of metal complexes with specific coordination geometries. These ligands are employed in creating complexes with diverse metal ions, leading to materials with potential applications in catalysis, pharmaceuticals, and materials science. The design and functionalization of such ligands enable the fine-tuning of the electronic and steric properties of metal centers, influencing the reactivity and stability of the resulting complexes (Tovee et al., 2010).
Photophysical Applications
Pyrazole and pyridine derivatives, including those structurally related to 2-(4-bromo-1H-pyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine, have been studied for their photophysical properties, particularly in the context of OLEDs and mechanoluminescence. These compounds, when incorporated into metal complexes or organic frameworks, can exhibit luminescence and mechanoluminescence, making them suitable for applications in lighting, displays, and stress sensors. The understanding of their luminescent properties paves the way for the design of new materials with enhanced performance and new functionalities (Huang et al., 2013).
Propriétés
IUPAC Name |
2-(4-bromopyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClF3N3/c10-6-3-16-17(4-6)8-7(11)1-5(2-15-8)9(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFATBYIGJPYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C=C(C=N2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-1H-pyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate](/img/structure/B1525465.png)
![(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine dihydrochloride](/img/structure/B1525469.png)
![[Cyclopropyl(isothiocyanato)methyl]cyclopropane](/img/structure/B1525471.png)
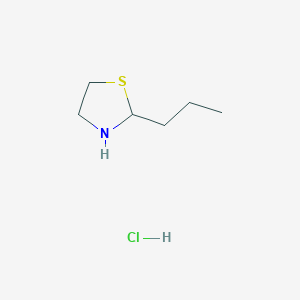


![3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1525476.png)
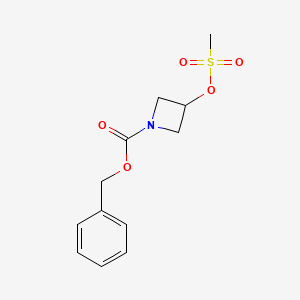
![N-[cyano(cyclopropyl)methyl]benzamide](/img/structure/B1525479.png)
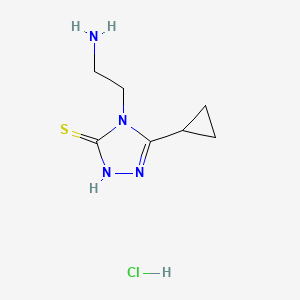
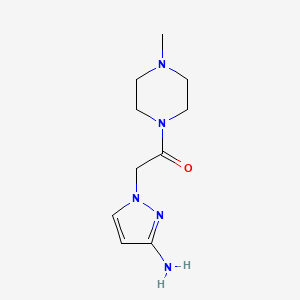
![3-[(Benzenesulfinyl)methyl]aniline](/img/structure/B1525485.png)
